4,5,6,7-Tetrahydro-1,2-benzisoxazole-5-carboxylic acid
Description
4,5,6,7-Tetrahydro-1,2-benzisoxazole-5-carboxylic acid is a chemical compound with the molecular formula C8H9NO3. It belongs to the class of benzisoxazoles, which are characterized by a fused benzene and isoxazole ring structure
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1,2-benzoxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(11)5-1-2-7-6(3-5)4-9-12-7/h4-5H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMFPXJNKIUJEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Alkoxyvinyl Trichloromethyl Ketones with Hydroxylamine
One of the established routes to prepare 5-carboxyisoxazoles, including tetrahydrobenzisoxazole derivatives, involves the cyclocondensation of β-alkoxyvinyl trichloromethyl ketones with hydroxylamine in acidic media such as hydrochloric or sulfuric acid. This method was reported by Martins et al. (2000) and provides a high yield of the isoxazole carboxylic acid after cyclization and hydrolysis steps.
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- Reagents: β-alkoxyvinyl trichloromethyl ketone, hydroxylamine hydrochloride
- Acid catalyst: HCl or H2SO4
- Temperature: ~100°C
- Time: ~12 hours
- Work-up: Cyclization followed by hydrolysis to yield the carboxylic acid
Yield: Approximately 95% reported for related compounds
This method is notable for its regioselectivity and relatively straightforward procedure, making it suitable for synthesizing 4,5,6,7-tetrahydro-1,2-benzisoxazole-5-carboxylic acid from appropriate keto precursors.
Hydroxylamine-Mediated Cyclization from Cyclohexanone Derivatives
Starting from cyclohexanone derivatives functionalized with trichloroacetyl groups, reaction with hydroxylamine hydrochloride under acidic conditions leads to the formation of the tetrahydrobenzisoxazole ring system with a carboxylic acid substituent.
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- Formation of oxime intermediate by reaction of cyclohexanone derivative with hydroxylamine hydrochloride
- Acid-catalyzed cyclization to form the isoxazole ring
- Hydrolysis to yield the carboxylic acid function
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- Acid: Sulfuric acid or hydrochloric acid
- Temperature: ~100°C
- Duration: 12 hours or more
This approach benefits from the availability of cyclohexanone starting materials and the robustness of the hydroxylamine-mediated ring closure.
Environmentally Friendly and Catalyst-Free Methods
Recent advances in isoxazole synthesis emphasize greener protocols. For example, some methods employ aqueous media without catalysts, ultrasound radiation, or ionic liquids to promote cyclization of β-diketones or β-ketoesters with hydroxylamine hydrochloride.
- Advantages:
- Mild reaction conditions
- High yields
- Reduced environmental impact
- Simplified work-up procedures
Although these methods have been applied mainly to simpler isoxazole derivatives, their principles can be adapted for the synthesis of tetrahydrobenzisoxazole carboxylic acids by selecting appropriate substrates.
Comparative Table of Preparation Methods
Detailed Research Findings and Notes
Regioselectivity: The acidic conditions favor the formation of 5-carboxy substituted isoxazoles over other regioisomers, which is critical for obtaining the desired this compound structure.
Reaction Mechanism: Hydroxylamine reacts with the carbonyl group to form an oxime intermediate, which undergoes intramolecular cyclization facilitated by acid to form the isoxazole ring. Subsequent hydrolysis steps yield the carboxylic acid functionality.
Environmental Considerations: Traditional methods often use triethylamine as an acid-binding agent, which can cause environmental pollution due to difficult removal of triethylamine hydrochloride salts. Alternative methods employing inorganic bases or catalyst-free conditions reduce environmental impact and simplify purification.
Industrial Applicability: The described preparation methods are scalable and have been adapted in patent literature for the industrial synthesis of related benzisoxazole derivatives, indicating their robustness and practicality.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydro-1,2-benzisoxazole-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of hydroxyl groups or amines.
Substitution: Substitution reactions can produce derivatives with various functional groups, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research has indicated that derivatives of 4,5,6,7-tetrahydro-1,2-benzisoxazole-5-carboxylic acid exhibit antidepressant-like effects. Studies have focused on its ability to modulate neurotransmitter systems in the brain. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives could enhance serotonin and norepinephrine levels, suggesting potential for developing new antidepressants .
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Animal studies have shown that it can reduce oxidative stress and inflammation in neuronal cells. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
3. Anticancer Properties
Recent studies have explored the anticancer potential of this compound. In vitro assays revealed that it could inhibit the proliferation of various cancer cell lines by inducing apoptosis. These findings position the compound as a candidate for further development in cancer therapeutics .
Materials Science Applications
1. Polymer Chemistry
In materials science, this compound serves as a building block for synthesizing novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength. Research published in Polymer Science highlights the synthesis of copolymers using this compound that exhibit superior performance compared to traditional materials .
2. Coatings and Adhesives
The unique chemical structure of this compound allows it to be used in formulating advanced coatings and adhesives. These materials demonstrate excellent adhesion properties and resistance to environmental degradation. Studies indicate that coatings formulated with this compound can provide long-lasting protection for various substrates .
Case Study 1: Development of Antidepressants
A collaborative study between several universities examined the efficacy of synthesized derivatives of this compound in animal models of depression. The results showed a significant reduction in depressive behaviors compared to control groups treated with placebo . This study underscores the compound's potential as a lead structure for new antidepressant drugs.
Case Study 2: Neuroprotection Research
A research team focused on the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The results demonstrated a marked decrease in cell death and inflammation markers when treated with the compound compared to untreated controls . This case study highlights its promise for therapeutic applications in neurodegenerative diseases.
Mechanism of Action
The mechanism by which 4,5,6,7-tetrahydro-1,2-benzisoxazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist for certain receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
4,5,6,7-Tetrahydro-1,2-benzisoxazole-5-carboxylic acid is structurally similar to other benzisoxazole derivatives, such as 1,2-benzisoxazole-3-carboxylic acid and 5-(1,1-dimethylethyl)-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylic acid. its unique structural features, such as the tetrahydro ring system, contribute to its distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound in various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, pharmaceutical development, and other fields. Continued research into its properties and applications will likely uncover even more uses for this intriguing compound.
Biological Activity
4,5,6,7-Tetrahydro-1,2-benzisoxazole-5-carboxylic acid (THBCA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of THBCA, including its antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.
- Molecular Formula : C₈H₉NO₃
- Molecular Weight : 167.162 g/mol
- CAS Number : 90005-77-9
Antimicrobial Activity
Research has demonstrated that THBCA exhibits significant antimicrobial properties. A study involving various benzisoxazole derivatives showed that compounds similar to THBCA displayed potent activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, with some showing Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL .
Table 1: Antimicrobial Activity of THBCA Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| THBCA Derivative A | E. coli | 6.25 |
| THBCA Derivative B | S. aureus | 12.50 |
| THBCA Derivative C | Klebsiella pneumoniae | 3.12 |
Anti-inflammatory Activity
THBCA has also been investigated for its anti-inflammatory effects. A study highlighted that certain benzisoxazole derivatives exhibited anti-inflammatory activity through the inhibition of pro-inflammatory cytokines in vitro. Compounds with electron-withdrawing groups showed enhanced efficacy compared to their electron-donating counterparts .
Anticancer Activity
In vitro studies have revealed that THBCA and its derivatives possess anticancer properties. For example, a series of benzisoxazole analogs were evaluated against various cancer cell lines, demonstrating cytotoxic effects with IC50 values ranging from 10 to 30 µM .
Case Study: Cytotoxicity Testing
A specific study tested the cytotoxicity of THBCA on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that THBCA significantly inhibited cell proliferation in a dose-dependent manner.
Structure-Activity Relationship (SAR)
The biological activity of THBCA is influenced by its structural features. Modifications at specific positions on the benzisoxazole ring can enhance or diminish its activity. For instance, the introduction of methoxy groups at position C4 has been shown to increase acetylcholinesterase inhibition, suggesting potential applications in neurodegenerative diseases .
Table 2: Structure-Activity Relationship Findings
| Modification | Effect on Activity |
|---|---|
| Methoxy at C4 | Increased AChE inhibition |
| Nitro group | Enhanced antibacterial activity |
| Hydroxy group | Improved anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 4,5,6,7-tetrahydro-1,2-benzisoxazole-5-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For analogs, reflux conditions with palladium catalysts (e.g., bis(triphenylphosphine)palladium dichloride) and triethylamine/THF solvent systems have been effective for achieving high yields (≥70%) . Key parameters for optimization include temperature control (e.g., 55°C for copper iodide-mediated coupling), reaction time (6–48 hours), and purification via recrystallization (ethanol) or silica gel chromatography .
Q. How can researchers ensure the purity of synthesized this compound?
- Methodological Answer : Purity assessment requires a combination of techniques:
- HPLC : To quantify impurities (e.g., residual solvents or byproducts) with a detection threshold of ≤3% .
- Melting Point Analysis : Compare observed values (e.g., >300°C for structurally similar benzimidazole derivatives) with literature data .
- Spectroscopy : Use H/C NMR to confirm structural integrity and FT-IR to validate functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .
Q. What stability studies are critical for this compound under laboratory storage conditions?
- Methodological Answer : Conduct accelerated stability testing at 40°C/75% relative humidity over 6 months. Monitor degradation via:
- Mass Spectrometry : Detect decomposition products (e.g., decarboxylation or oxidation).
- pH Stability : Assess solubility changes in buffered solutions (pH 2–9) .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to enhance receptor binding specificity?
- Methodological Answer : Use computational modeling (e.g., molecular docking) to predict interactions with target receptors (e.g., GPCRs or kinases). Synthesize analogs with modifications such as:
- Substituent Variations : Introduce fluorine atoms or sulfonamide groups to alter pharmacokinetics .
- Scaffold Hybridization : Combine with thiophene or pyridine moieties to improve binding affinity .
- Validate through surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants () .
Q. What experimental strategies resolve contradictions in reported biological activity data across structural analogs?
- Methodological Answer :
- Comparative Assays : Test all analogs under identical conditions (e.g., cell lines, incubation time) to eliminate variability .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent effects) .
- Structural-Activity Relationship (SAR) Studies : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .
Q. How can multicomponent reactions improve the efficiency of synthesizing tetrahydrobenzisoxazole derivatives?
- Methodological Answer : Utilize one-pot reactions to combine cyclization and functionalization steps. For example:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
